molecular formula C13H13NO B14303283 Benzamide, N-2-propenyl-N-2-propynyl- CAS No. 119548-48-0

Benzamide, N-2-propenyl-N-2-propynyl-

Cat. No.: B14303283
CAS No.: 119548-48-0
M. Wt: 199.25 g/mol
InChI Key: WNQMTOLCVOWVJE-UHFFFAOYSA-N
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Description

Benzamide, N-2-propenyl-N-2-propynyl- (IUPAC: N-allyl-N-propargylbenzamide), is a benzamide derivative featuring both a propenyl (allyl, CH₂=CHCH₂–) and a propynyl (propargyl, HC≡CCH₂–) substituent on the nitrogen atom of the benzamide core.

Properties

CAS No.

119548-48-0

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-prop-2-enyl-N-prop-2-ynylbenzamide

InChI

InChI=1S/C13H13NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h1,4-9H,2,10-11H2

InChI Key

WNQMTOLCVOWVJE-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC#C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-2-propenyl-N-2-propynyl- typically involves the reaction of benzamide with propenyl and propynyl halides in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for Benzamide, N-2-propenyl-N-2-propynyl- are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: To ensure efficient mixing and reaction.

    Purification: Techniques such as distillation, crystallization, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-2-propenyl-N-2-propynyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The propenyl and propynyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, N-2-propenyl-N-2-propynyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-2-propenyl-N-2-propynyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can:

    Inhibit enzyme activity: By binding to the active site or allosteric site of the enzyme.

    Modulate receptor function: By acting as an agonist or antagonist at receptor sites.

    Pathways involved: The specific pathways depend on the biological target but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Molecular Properties

Compound Name Substituents on Benzamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N-2-Propenyl-N-2-propynylbenzamide Propenyl + Propynyl C₁₃H₁₂N₂O 212.25 Dual unsaturated groups; unexplored
Propyzamide (Kerb) 1,1-Dimethyl-2-propynyl + 3,5-Cl₂ C₁₂H₁₁Cl₂NO 272.13 Herbicide; inhibits microtubule assembly
N-Benzyl-2-propynamide Benzyl + Propynyl C₁₀H₉NO 159.19 Crystallographic study; weak H-bonding
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide Hexanoylamino + 4-carboxyphenyl C₂₀H₂₂N₂O₃ 338.40 PCAF HAT inhibitor (67% at 100 µM)
Anthranilic acid (2-aminobenzoic acid) None (parent structure) C₇H₇NO₂ 137.14 Low PCAF HAT inhibition (34% at 100 µM)

Key Findings:

Role of Substituents in Enzyme Inhibition: In PCAF histone acetyltransferase (HAT) inhibition assays, 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (67% inhibition at 100 µM) outperformed anthranilic acid (34%), demonstrating that acylated side chains enhance activity .

Agrochemical Relevance :

  • Propyzamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) is a commercial herbicide targeting microtubule polymerization . The propynyl group in propyzamide is critical for its herbicidal activity, suggesting that the propargyl moiety in the target compound could confer similar bioactivity.

Synthetic Challenges :

  • N-Benzyl-2-propynamide was synthesized via reaction of benzylamine and methyl propiolate, with crystal packing stabilized by C–H⋯O and N–H⋯O interactions . Similar methods may apply to the target compound, though the presence of both propenyl and propynyl groups could complicate regioselectivity.

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